![molecular formula C11H16ClNO B1596618 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 39226-88-5](/img/structure/B1596618.png)
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (6-MTH) is a novel, synthetic compound with a wide range of applications in scientific research. It is a small molecule that is structurally related to the neurotransmitter dopamine, and is known for its ability to modulate the activity of various neurotransmitters in the brain. 6-MTH has been studied extensively in the lab, and its potential applications are broad and varied.
Scientific Research Applications
Antipsychotic and Antiparkinson Medications
The structure of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride suggests its potential use as an intermediate in the production of antipsychotic and antiparkinson medications. Its derivatives have been evaluated for spasmolytic effects, indicating its relevance in neuromodulation and treatment of neurological disorders .
Diagnostic Assay Manufacturing
Compounds with similar structures have been used in diagnostic assay manufacturing, particularly in hematology and histology. This implies that 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride could be utilized in the development of diagnostic tools for medical research and clinical diagnostics .
Spasmolytic Agents
Derivatives of related tetrahydro-naphthalenylamines have shown spasmolytic effects, particularly on the colon. This suggests that the compound may be researched for its potential as a spasmolytic agent, possibly offering a nerve-selective effect that could benefit gastrointestinal research .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the serotonin system .
Mode of Action
It has been found to inhibit the high-affinity uptake of serotonin (5-ht) in a competitive manner
Biochemical Pathways
The compound appears to primarily affect the serotonin pathway. By inhibiting the reuptake of serotonin, it could potentially increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Result of Action
Given its potential role as a serotonin reuptake inhibitor, it could lead to an increase in serotonergic neurotransmission, which could have various effects depending on the specific neural circuits involved .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959999 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39226-88-5 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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